tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate
Overview
Description
tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate is a synthetic organic compound with the molecular formula C19H27NO4 It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and an oxan-2-yloxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Oxan-2-yloxyphenyl Group: This step involves the attachment of the oxan-2-yloxyphenyl group to the cyclopropyl ring. This can be achieved through a nucleophilic substitution reaction.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxan-2-yloxyphenyl group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1S,2R)-rel-2-[4-(Methoxy)phenyl]cyclopropyl]carbamate
- tert-butyl N-[(1S,2R)-rel-2-[4-(Ethoxy)phenyl]cyclopropyl]carbamate
- tert-butyl N-[(1S,2R)-rel-2-[4-(Propoxy)phenyl]cyclopropyl]carbamate
Uniqueness
tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate is unique due to the presence of the oxan-2-yloxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(21)20-16-12-15(16)13-7-9-14(10-8-13)23-17-6-4-5-11-22-17/h7-10,15-17H,4-6,11-12H2,1-3H3,(H,20,21)/t15-,16+,17?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMJUCZTQHNDM-GARXDOFDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)OC3CCCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)OC3CCCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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